Morpholin-4-yl(naphthalen-2-yl)methanone
Description
Morpholin-4-yl(naphthalen-2-yl)methanone is a naphthalene-derived ketone featuring a morpholine ring attached via a carbonyl group. This compound is part of a broader class of aromatic ketones studied for their conformational dynamics, physicochemical properties, and biological activities. Its synthesis typically involves coupling morpholine with naphthalen-2-yl carbonyl precursors under acidic or catalytic conditions, as seen in derivatives like 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, a Naproxen analog designed to enhance bioavailability or modulate pharmacological effects .
These features make it relevant in drug discovery, particularly in kinase inhibitors and anti-inflammatory agents .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
morpholin-4-yl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C15H15NO2/c17-15(16-7-9-18-10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChI Key |
VKXHFIXLSWJYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Coupling Using Copper(I) Iodide and Potassium Iodide
A prominent method for synthesizing Morpholin-4-yl(naphthalen-2-yl)methanone involves copper-catalyzed coupling under oxygen-rich conditions. As detailed in a Royal Society of Chemistry study, the reaction employs CuI (10 mol%) and KI (1.2 equiv) in a mixed solvent system of N-methyl-2-pyrrolidone (NMP) and water (15:1 ratio) at 40°C for 24 hours. The protocol utilizes a Schlenk tube charged with isotopically labeled ¹⁸O₂ to trace oxygen incorporation, revealing that 91–99% of the ketone oxygen originates from molecular oxygen rather than water. This suggests a radical-mediated mechanism where oxygen participates in the ketonization step.
Reaction Conditions and Workup
- Catalysts : CuI and KI synergistically enhance coupling efficiency, likely via in situ generation of active Cu(I) species.
- Solvent : NMP’s high polarity facilitates ligand exchange, while trace water may stabilize intermediates.
- Isotopic Labeling : ¹⁸O₂ experiments confirm the ketone oxygen’s origin, critical for mechanistic studies.
- Purification : Post-reaction quenching with water, followed by ethyl ether extraction and GC-MS analysis, yields the product in >90% purity.
This method is advantageous for its operational simplicity and high atom economy but requires stringent control over oxygen levels and moisture.
Nucleophilic Substitution of 2-Bromo-1-(naphthalen-2-yl)ethanone
A direct nucleophilic substitution approach is documented in a PMC study, where 2-bromo-1-(naphthalen-2-yl)ethanone reacts with morpholine in anhydrous tetrahydrofuran (THF) under reflux. The bromide leaving group is displaced by the morpholine nitrogen, forming the target compound in 75–85% yield. The reaction is typically complete within 6–8 hours, as monitored by TLC.
Optimization Insights
- Base Selection : Triethylamine or sodium hydride is essential to deprotonate morpholine, enhancing nucleophilicity.
- Solvent Effects : Polar aprotic solvents like THF or DMF accelerate the SN2 mechanism by stabilizing transition states.
- Byproducts : Competing elimination to form α,β-unsaturated ketones is minimized at temperatures below 80°C.
Purification involves silica gel column chromatography using hexane/ethyl acetate (4:1), achieving >95% purity. This method is favored for its scalability and compatibility with diverse amines.
Acylation of Morpholine with Naphthalen-2-ylcarbonyl Chloride
A classical acylation strategy involves reacting naphthalen-2-ylcarbonyl chloride with morpholine in dichloromethane (DCM) at 0–5°C. The acid chloride is prepared in situ from naphthalen-2-carboxylic acid using oxalyl chloride or thionyl chloride. The reaction proceeds via nucleophilic acyl substitution, with yields ranging from 70–88% after 2 hours.
Critical Parameters
- Acid Chloride Synthesis : Excess oxalyl chloride ensures complete conversion, with residual reagents removed under vacuum.
- Temperature Control : Low temperatures suppress side reactions such as dimerization or over-acylation.
- Workup : Sequential washes with 1M HCl (to remove unreacted morpholine) and saturated NaHCO₃ (to neutralize HCl) precede drying over Na₂SO₄.
While reliable, this method generates stoichiometric HCl, necessitating corrosion-resistant equipment.
Comparative Analysis of Methodologies
The table below summarizes key metrics for the three primary synthesis routes:
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethanol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholin-4-yl(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(naphthalen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Rotational Barriers and Conformational Dynamics
The energy barrier (Ea) for rotation around the C-N amide bond is critical for molecular flexibility. NMR studies of Morpholin-4-yl(naphthalen-2-yl)methanone (1) and analogs reveal:
The morpholine ring in (1) facilitates intramolecular hydrogen bonding with the naphthalene hydroxyl group, reducing rotational freedom compared to bulkier pyrrolidine analogs .
Structural and Crystallographic Features
Crystal structures highlight differences in planarity and intermolecular interactions:
The 78.02° dihedral angle in the dimethoxy analog indicates significant non-planarity, reducing π-π stacking efficiency compared to planar naphthoyl derivatives .
Physicochemical and Pharmacological Properties
Table 3: Key Physicochemical Parameters
| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Topological PSA (Ų) |
|---|---|---|---|---|
| This compound | ~2.6* | 0 | 3 | 38.7 |
| 4-Methyl-2-(naphthalen-2-yl)thiazol-5-ylmethanone | 2.60 | 0 | 4 | 58.2 |
| (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone | 1.5 | 1 | 5 | 101 |
*Estimated from analogs in and .
The thiazole-containing analog (LogP 2.60) shows enhanced lipophilicity compared to the nitro-substituted derivative (LogP 1.5), impacting membrane permeability .
Biological Activity
Morpholin-4-yl(naphthalen-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound consists of a morpholine ring linked to a naphthalene moiety. The morpholine ring, a six-membered heterocyclic structure containing nitrogen and oxygen, enhances the compound's solubility and biological activity. The naphthalene component contributes to the compound's stability and lipophilicity, which are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . Similar compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, compounds with naphthalene scaffolds have demonstrated efficacy against breast (T47D), colon (HCT-15), lung (NCI-H522), liver (HepG-2), and ovarian (PA-1) cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG-2 | 0.5 | Induction of apoptosis |
| N-(morpholino)-naphthaleneacetamide | T47D | 0.8 | Cell cycle arrest |
| 1-(morpholinomethyl)naphthalene | HCT-15 | 1.2 | Mitochondrial pathway activation |
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it activates mitochondrial pathways leading to cell death, which is critical in cancer therapy . Additionally, molecular docking studies suggest that this compound interacts effectively with key enzymes involved in cancer progression, such as NQO1, enhancing its therapeutic potential .
Interaction Studies
Interaction studies have revealed that this compound binds selectively to various biological targets. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, guiding further drug development efforts.
Table 2: Binding Affinities to Biological Targets
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that this compound significantly inhibited HepG2 cell proliferation with an IC50 value of 0.5 µM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity .
- Combination Therapy : In a combination therapy study, this compound was used alongside standard chemotherapeutics like Doxorubicin. The results indicated a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Morpholin-4-yl(naphthalen-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step procedure is recommended:
Coupling reaction : React 2-naphthoic acid derivatives with morpholine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C under nitrogen .
Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1).
- Yield Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Adjust stoichiometry of morpholine (1.2–1.5 equiv) to minimize side products .
Q. How can crystallographic data for this compound be obtained, and what software is recommended for refinement?
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur Eos) with MoKα radiation (λ = 0.7107 Å). Collect data at 293 K with ω-scans .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
| Space Group | |
|---|---|
| (Å) | 10.2640 |
| (Å) | 21.5488 |
| (Å) | 8.0061 |
| 108.587° | |
| (ų) | 1678.40 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.65–8.35 ppm) and morpholine protons (δ 3.62–3.76 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretch at 1679 cm⁻¹ and morpholine C-N vibrations at 1250–1100 cm⁻¹ .
- ESI-MS : Look for [M+H]+ at m/z 338.11 (calculated for C19H18N2O2S) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
Docking Studies : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). Parameterize the morpholine ring’s electron density using DFT (B3LYP/6-31G*) .
ADMET Prediction : Employ SwissADME to assess logP (~2.60) and bioavailability radar .
- Validation : Compare in silico results with in vitro anti-proliferative assays (e.g., MTT on cancer cell lines) .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data?
- Case Study : If in vitro assays (e.g., hepatic cytotoxicity) conflict with in vivo results (e.g., rodent models):
Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., naphthalene epoxides) .
Dose Adjustment : Apply allometric scaling (e.g., body surface area) to reconcile interspecies differences .
- Table : Key Toxicity Endpoints from Naphthalene Analogues
| Endpoint | In Vitro IC50 (µM) | In Vivo LD50 (mg/kg) |
|---|---|---|
| Hepatic Injury | 25–30 | 250–300 (rat) |
| Neurotoxicity | >100 | Not observed |
Q. How does structural modification of the naphthalene ring affect pharmacological activity?
- SAR Insights :
- Electron-Withdrawing Groups : Nitro substitution at C-3/C-5 enhances kinase inhibition (e.g., IC50 reduction from 15 µM to 2.5 µM) .
- Hydrophobic Substituents : Methyl groups on the naphthalene ring improve blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
Methodological Guidance
Q. How to address low reproducibility in crystallization experiments?
- Solution :
- Solvent Screening : Test ethanol, acetonitrile, and DCM/hexane mixtures. Optimal conditions: slow evaporation from ethanol (yield: 78%) .
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
Q. What are best practices for handling air-sensitive intermediates during synthesis?
- Protocol :
Use Schlenk lines for anhydrous DMF and morpholine additions.
Quench reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl at −78°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
